![molecular formula C19H27N5O B6448823 2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2549032-38-2](/img/structure/B6448823.png)
2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazine, piperidine, and indazole . Pyrazines are aromatic compounds with two nitrogen atoms, often used in pharmaceuticals . Piperidines are six-membered rings containing one nitrogen atom and are important in drug design . Indazoles are bicyclic compounds, consisting of two fused rings, one of which is a five-membered ring containing two nitrogen atoms .
Scientific Research Applications
Anti-Tubercular Activity
2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole: has been investigated for its anti-tubercular properties. Researchers synthesized novel derivatives and evaluated their efficacy against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in tuberculosis therapy .
Bicyclo[1.1.1]pentane Building Block
As part of medicinal chemistry endeavors, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid was achieved. This bicyclic compound serves as a valuable building block for drug development and structural modification .
Benzylic Position Reactions
The benzylic position in this compound offers interesting reactivity. Depending on the halide substitution, it can follow either an SN1 or SN2 pathway. Understanding these reactions is crucial for designing novel derivatives and functionalizing the benzylic moiety .
Cycloalkane Naming
The compound contains both cyclopentane and cyclobutane rings. The parent chain is the cyclopentane, while the smaller cyclobutane ring acts as a substituent. Thus, the systematic name is cyclobutylcyclopentane .
Biological Safety Assessment
To ensure translational viability, researchers assessed the cytotoxicity of the active compounds on human embryonic kidney cells (HEK-293). Encouragingly, the compounds exhibited low toxicity, making them suitable for further investigation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-23-18(16-4-2-3-5-17(16)22-23)13-24-10-6-15(7-11-24)14-25-19-12-20-8-9-21-19/h8-9,12,15H,2-7,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJGWCVGWRRIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CCC(CC3)COC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole |
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